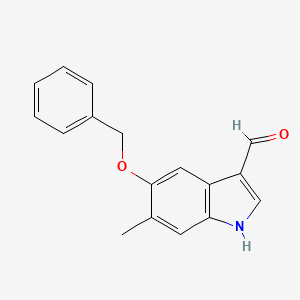

5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C17H15NO2/c1-12-7-16-15(14(10-19)9-18-16)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 |

InChI Key |

GYCDKDBEGNWKJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OCC3=CC=CC=C3)C(=CN2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted indole-3-carbaldehyde, it serves as a versatile scaffold for the construction of more complex molecules with potential therapeutic applications. This document will delve into its chemical properties, a detailed synthetic pathway, its reactivity, and prospective applications, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a solid at room temperature. Its core structure consists of a bicyclic indole system substituted at the 5-position with a benzyloxy group, at the 6-position with a methyl group, and at the 3-position with a formyl group. These functional groups dictate its chemical behavior and potential for further derivatization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅NO₂ | N/A |

| Molecular Weight | 265.31 g/mol | N/A |

| CAS Number | Not available | N/A |

| Appearance | Predicted to be a solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide. | General knowledge of similar compounds |

Synthesis of 5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde

The synthesis of 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde can be achieved through a two-step process: first, the synthesis of the precursor, 5-(benzyloxy)-6-methyl-1H-indole, followed by its formylation at the C3 position via the Vilsmeier-Haack reaction.

Synthesis of the Precursor: 5-(Benzyloxy)-6-methyl-1H-indole

A plausible route to 5-(benzyloxy)-6-methyl-1H-indole involves the protection of the hydroxyl group of 6-methyl-1H-indol-5-ol with a benzyl group.

Experimental Protocol:

-

Dissolution: Dissolve 6-methyl-1H-indol-5-ol in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃), to the solution and stir at room temperature. This will deprotonate the hydroxyl group, forming an alkoxide.

-

Benzylation: Add benzyl bromide to the reaction mixture. The alkoxide will act as a nucleophile, attacking the benzylic carbon and displacing the bromide to form the benzyl ether.

-

Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated from a substituted amide (like DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[1][2]

Reaction Mechanism:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[1]

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C.[1]

-

Formylation Reaction: In a separate flask, dissolve the precursor, 5-(benzyloxy)-6-methyl-1H-indole, in anhydrous DMF.

-

Addition: Slowly add the prepared Vilsmeier reagent to the indole solution at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for several hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base, such as sodium carbonate, until the pH is alkaline.[1] This step is often exothermic and should be performed with caution. The product may precipitate as a solid.

-

Isolation and Purification: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Logical Flow of Synthesis:

Caption: Relationship between the reactivity of the title compound and its potential applications.

Conclusion

5-(Benzyloxy)-6-methyl-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, primarily through the Vilsmeier-Haack formylation of the corresponding indole precursor, is a well-established and versatile method. The presence of multiple functional groups allows for a wide array of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

- Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). HETEROCYCLES, 60(8), 1873-1885.

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

- Fujii, T., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 1547-1553.

- Beer, R. J. S., et al. (1953). 363. The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. Journal of the Chemical Society (Resumed), 1953, 2223-2226.

-

University of Bristol. (2019). Preparation of 5,6-Dihydroxyindole. [Link]

- Silveira, C. C., et al. (2014). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o979.

- Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214.

- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Synlett. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. [Link]

-

Oakwood Chemical. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbaldehyde. [Link]

- Ismail, S. S., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2691.

-

ResearchGate. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. [Link]

-

European Journal of Chemistry. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. [Link]

-

European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

Sources

Unraveling the Molecular Identity of Cinnamylamine: A Technical Guide for Researchers

An in-depth examination of the molecular structure, weight, and key chemical identifiers for cinnamylamine and its associated salts, compounds often central to synthetic chemistry and drug discovery. This guide addresses the ambiguity surrounding CAS 6953-22-6, providing clarity on the likely intended compound of interest.

Introduction: Clarifying the Chemical Identity

Researchers in the fields of medicinal chemistry, organic synthesis, and materials science frequently encounter a vast array of chemical entities, each uniquely identified by its CAS (Chemical Abstracts Service) number. While this system provides a standardized nomenclature, discrepancies and obsolete identifiers can occasionally lead to confusion. The CAS number 6953-22-6 presents such a case, as extensive database searches fail to retrieve a specific corresponding chemical entity.

Through careful analysis of related chemical structures and nomenclature, it is highly probable that inquiries regarding CAS 6953-22-6 are directed towards 3-phenyl-2-propen-1-amine , commonly known as cinnamylamine , or its hydrochloride salt. This guide will, therefore, focus on the definitive molecular structure and weight of cinnamylamine and its related, correctly identified compounds, providing a foundational resource for scientific and drug development professionals.

Molecular Structure and Isomerism

The core structure of cinnamylamine features a phenyl group attached to a three-carbon propenylamine chain. The presence of a double bond in this chain gives rise to geometric isomerism, resulting in two distinct forms: the (E)-isomer (trans) and the (Z)-isomer (cis).

-

(E)-Cinnamylamine: This isomer is the more stable and commonly encountered form. The amino group and the phenyl group are on opposite sides of the double bond, minimizing steric hindrance.

-

(Z)-Cinnamylamine: In this configuration, the amino group and the phenyl group are on the same side of the double bond, leading to increased steric strain.

The specific stereochemistry is a critical determinant of the molecule's physical properties and biological activity.

Visualizing the Molecular Structure

The following diagram illustrates the chemical structure of (E)-cinnamylamine.

Caption: Molecular structure of (E)-3-phenyl-2-propen-1-amine.

Molecular Weight and Formula

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the characterization of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (E)-3-Phenylprop-2-en-1-amine | 4335-60-8 | C₉H₁₁N | 133.19[1] |

| Cinnamylamine Hydrochloride | 5586-89-0 | C₉H₁₂ClN | 169.65 |

It is important to note that the molecular weight will differ for the free base and its corresponding salts due to the addition of the salt-forming species (e.g., HCl).

Related Chemical Entities and Their Identifiers

To aid researchers in accurately identifying and sourcing the correct compound, the following table provides CAS numbers and synonyms for closely related structures.

| Chemical Name | Synonyms | CAS Number |

| (E)-3-Phenylprop-2-en-1-amine | trans-Cinnamylamine | 4335-60-8[1] |

| 3-Phenyl-2-propyn-1-amine Hydrochloride | 3-Phenylpropargylamine hydrochloride | 30011-36-0 |

Experimental Protocols: A Note on Synthesis and Analysis

The synthesis of cinnamylamine derivatives often involves the reduction of cinnamaldehyde oxime or the reductive amination of cinnamaldehyde. The choice of synthetic route can influence the isomeric purity of the final product.

Workflow for Isomeric Purity Analysis:

Caption: A generalized workflow for the synthesis and analysis of cinnamylamine.

Detailed experimental protocols for the synthesis and characterization of cinnamylamine can be found in standard organic chemistry literature and chemical databases. Key analytical techniques for confirming the molecular structure and purity include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms and for distinguishing between (E) and (Z) isomers based on coupling constants and chemical shifts.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and can offer insights into the fragmentation patterns of the molecule.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating isomers and determining the purity of the synthesized compound.

Conclusion

While the CAS number 6953-22-6 appears to be an invalid or obsolete identifier, the likely compound of interest for researchers is 3-phenyl-2-propen-1-amine (cinnamylamine). This technical guide provides a comprehensive overview of its molecular structure, weight, and key identifiers for its common isomers and salts. By utilizing the correct CAS numbers and understanding the structural nuances of cinnamylamine, researchers can ensure the integrity and reproducibility of their scientific endeavors.

References

-

(E)-3-Phenylprop-2-en-1-amine. Pharmaffiliates. [Link]

Sources

The 5-Benzyloxy-6-Methylindole-3-Carboxaldehyde Scaffold: A Technical Guide for Drug Discovery

Introduction: The Indole Nucleus as a Privileged Scaffold in Oncology

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved therapeutics.[1][2] Its unique electronic properties and the ability of its fused bicyclic structure to engage in various non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic interactions) make it an ideal framework for designing targeted therapies.[3] Within this class, indole-3-carboxaldehyde (I3A) derivatives have emerged as particularly versatile building blocks for developing novel agents against a range of diseases, most notably cancer.[4][5] Structural modifications on the indole core have been shown to profoundly influence biological activity, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2] This guide focuses on a specific, promising scaffold: 5-benzyloxy-6-methylindole-3-carboxaldehyde . We will provide a technical overview of its synthesis, its potential as a kinase inhibitor targeting critical oncogenic pathways, and detailed protocols for its evaluation.

Chemical Synthesis of the Scaffold

The synthesis of 5-benzyloxy-6-methylindole-3-carboxaldehyde is most efficiently achieved via a two-stage process: first, the preparation of the substituted indole precursor, followed by a regioselective formylation at the C3 position.

Stage 1: Synthesis of the 5-Benzyloxy-6-methylindole Precursor

While direct synthesis routes for 5-benzyloxy-6-methylindole are not extensively documented, a reliable pathway can be constructed from commercially available starting materials, such as 5-hydroxy-6-methylindole. The critical step is the protection of the hydroxyl group as a benzyl ether.

Protocol: Benzylation of 5-Hydroxy-6-methylindole

-

Reagent Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxy-6-methylindole (1.0 eq) in a suitable polar aprotic solvent, such as anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition : Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.

-

Alkylation : Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by carefully adding ice-cold water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-benzyloxy-6-methylindole.

Stage 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the classic and highly efficient method for introducing a formyl (-CHO) group at the electron-rich C3 position of the indole nucleus.[6][7] The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Protocol: Vilsmeier-Haack Formylation of 5-Benzyloxy-6-methylindole

-

Vilsmeier Reagent Formation : In a three-necked flask under an inert atmosphere, cool anhydrous DMF (10 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.[6]

-

Formylation Reaction : In a separate flask, dissolve the 5-benzyloxy-6-methylindole (1.0 eq) from Stage 1 in anhydrous DMF. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.

-

Heating : After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.[6]

-

Work-up and Hydrolysis : Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Basify the aqueous solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is > 8. This step hydrolyzes the intermediate iminium salt to the aldehyde.[7]

-

Isolation and Purification : The product, 5-benzyloxy-6-methylindole-3-carboxaldehyde, will often precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water. If no precipitate forms, extract the product with dichloromethane or ethyl acetate. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography to yield the final scaffold.

Experimental Workflow for Scaffold Evaluation

A systematic evaluation of the 5-benzyloxy-6-methylindole-3-carboxaldehyde scaffold and its derivatives involves a tiered screening approach, starting with broad cytotoxicity assays, followed by specific enzymatic assays against hypothesized targets.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. [8][9]

-

Cell Seeding : Plate cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment. [8]2. Compound Treatment : Prepare serial dilutions of the test compounds (derived from the scaffold) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%). Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. [8]3. MTT Addition : After incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [10]4. Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [9]5. Data Acquisition : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of the enzyme's activity. [11]

-

Reagent Preparation : Prepare the kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute the target kinase (e.g., recombinant human PI3K or Akt) and the appropriate substrate in the assay buffer. Prepare a serial dilution of the test inhibitor. [11]2. Kinase Reaction : In a white, opaque 384-well plate, add the test inhibitor solution, followed by the diluted kinase enzyme solution.

-

Initiation : Start the reaction by adding a mixture of the substrate and ATP (at or near its Kₘ concentration). Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection : Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation : Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes. [11]6. Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis : The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value. [11]

Quantitative Data and Structure-Activity Relationship (SAR) Insights

While specific IC₅₀ values for the 5-benzyloxy-6-methylindole-3-carboxaldehyde scaffold are not yet published, data from related indole derivatives provide a framework for anticipated activity and guide SAR studies.

| Scaffold Class | Target/Activity | Representative IC₅₀ Values | Key SAR Observations |

| Indole-3-Carbinol (I3C) / DIM | PI3K/Akt Inhibition | Effective inhibition observed, specific IC₅₀ varies by cell line | The core indole structure is essential for activity against the PI3K/Akt pathway. [12][13] |

| Substituted Indoles | Kinase Inhibition (general) | Varies from nM to µM range | Substitutions at C4, C5, and C6 positions of the indole ring are critical for modulating kinase inhibitory potency and selectivity. [2] |

| 5-Substituted Indoles | Src Kinase Inhibition | 5-Bromo or 5-methoxy substitutions enhance anticancer activity. [14] | Electron-donating or halogen groups at C5 often improve potency. [14] |

| Indole-3-Carboxaldehyde Derivatives | Anticancer (various cell lines) | Generally in the low micromolar range (e.g., 2-15 µM) | Derivatization of the C3-aldehyde into Schiff bases or chalcones is a common strategy to enhance cytotoxicity. [4][15] |

For the 5-benzyloxy-6-methylindole-3-carboxaldehyde scaffold, the SAR can be systematically explored:

-

C5-Position : The benzyloxy group serves as a large, moderately lipophilic substituent. Its size and potential for π-stacking can be compared against smaller alkoxy groups (methoxy, ethoxy) or halogens (chloro, bromo) to probe the steric and electronic requirements of the target's binding pocket.

-

C6-Position : The small methyl group can be compared to hydrogen or larger alkyl groups to understand the steric tolerance at this position.

-

C3-Position : The aldehyde is a key chemical handle. It can be converted into various functional groups (e.g., Schiff bases, hydrazones, chalcones) to extend the molecule and explore new interaction sites, a strategy proven effective for other I3A derivatives. [5]

Conclusion and Future Directions

The 5-benzyloxy-6-methylindole-3-carboxaldehyde scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. Its synthesis is achievable through established and reliable chemical methodologies. By leveraging the extensive knowledge base on related indole derivatives, a rational, hypothesis-driven drug discovery program can be initiated. The provided experimental workflows for cytotoxicity and in vitro kinase screening offer a clear path for evaluating synthesized analogs. Future work should focus on the synthesis of a focused library of derivatives with modifications at the C3, C5, and C6 positions to build a comprehensive SAR profile and identify lead compounds with potent and selective anticancer activity.

References

-

Ahmad, A., et al. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Recent Patents on Anti-Cancer Drug Discovery, 8(1), 19-32. Available at: [Link]

-

Huang, W. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anti-Cancer Agents in Medicinal Chemistry, 13(7), 967-970. Available at: [Link]

-

Popolo, A., et al. (2017). Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. Seminars in Cancer Biology. Available at: [Link]

-

Helal, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]

-

Bentham Science Publishers. (2013). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Bentham Science. Available at: [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

-

Bergel, F., & Morrison, A. L. (1943). 5-Hydroxyindole. Journal of the Chemical Society (Resumed), 17. Available at: [Link]

-

Burton, H., & Stoves, J. L. (1937). The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. Journal of the Chemical Society (Resumed), 1726. Available at: [Link]

-

EMBL-EBI. (n.d.). In Vitro Kinase Inhibition Assay. ChEMBL. Available at: [Link]

-

Martens, S. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

-

STAR Protocols. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Cell Press. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. Available at: [Link]

-

Kamal, A., et al. (2015). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 275-296. Available at: [Link]

-

Kumar, A., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2736-2750. Available at: [Link]

-

Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available at: [Link]

-

Rao, V. K., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 21(12), 3636-3640. Available at: [Link]

-

Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 10. Available at: [Link]

-

Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure-activity relationship. Journal of Molecular Structure, 1262, 133005. Available at: [Link]

-

Murai, Y. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, 60(8), 1895. Available at: [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

-

Moody, C. J., & Ruggiero, M. (2018). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 74(38), 5345-5352. Available at: [Link]

-

Wu, X., et al. (2013). Three dimensional quantitative structure-activity relationship of 5H-Pyrido[4,3-b]indol-4-carboxamide JAK2 inhibitors. International Journal of Molecular Sciences, 14(6), 12037-12053. Available at: [Link]

-

Sharma, P., & Singh, P. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27487-27515. Available at: [Link]

-

Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 173. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. benchchem.com [benchchem.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 15. researchgate.net [researchgate.net]

biological activity of 5-benzyloxy-6-methyl-1H-indole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Benzyloxy-6-methyl-1H-indole Derivatives

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, promising subclass: 5-benzyloxy-6-methyl-1H-indole derivatives. We delve into the synthesis, mechanisms of action, and therapeutic potential of these compounds across several key biological domains. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and selective monoamine oxidase-B (MAO-B) inhibitory activities. Detailed experimental protocols, data interpretation frameworks, and mechanistic pathway diagrams are provided to facilitate further research and development in this area.

Introduction: The Significance of the Indole Scaffold

The indole ring system, an aromatic heterocyclic compound, is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs.[1][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets. The versatility of the indole scaffold has led to the development of drugs with diverse therapeutic applications, including anti-inflammatory (Indomethacin), antimicrobial (Indolmycin), and anticancer agents.[1][3]

The focus of this guide, the 5-benzyloxy-6-methyl-1H-indole core, is of particular interest due to its specific substitution pattern. The benzyloxy group at the 5-position introduces a bulky, hydrophobic moiety that can significantly influence receptor binding and selectivity, while the methyl group at the 6-position can modulate metabolic stability and electronic properties. This guide will explore how these structural features contribute to the significant biological activities observed in this class of molecules.

Synthesis Strategies for the 5-Benzyloxy-6-methyl-1H-indole Core

The successful investigation of biological activity is predicated on the efficient synthesis of the target compounds. The Fischer indole synthesis is a classic and highly versatile method for creating indole rings from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4] This method is readily adaptable for producing substituted indoles like the 5-benzyloxy-6-methyl derivative.

A generalized synthetic workflow involves the preparation of a suitably substituted phenylhydrazine, followed by condensation with a ketone and subsequent acid-catalyzed cyclization (indolization).

Anticancer Activity

Indole derivatives have demonstrated remarkable anti-proliferative activity against a range of human cancers.[3][5] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that are dysregulated in cancer.[3][6]

Mechanism of Action

Derivatives of the 5-benzyloxy-6-methyl-1H-indole scaffold are hypothesized to exert their anticancer effects through several mechanisms:

-

Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death. Indole derivatives can initiate the apoptotic cascade, leading to the selective elimination of rapidly dividing cancer cells.[6]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phase, preventing cancer cells from progressing through division.[6]

-

Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors. These derivatives may target key enzymes like Epidermal Growth Factor Receptors (EGFR), which are often overactive in tumors and drive their growth.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[7]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116 colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-benzyloxy-6-methyl-1H-indole derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Irinotecan).[5]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[5]

Data Presentation: IC50 Values

The results of the MTT assay are typically summarized in a table to compare the potency of different derivatives against various cancer cell lines.

| Compound | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |

| Derivative 1 | 10.5 | 15.2 | 25.1 |

| Derivative 2 | 5.8 | 9.1 | 12.4 |

| Irinotecan | 2.1 | 3.5 | 4.0 |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[8] Indole derivatives have shown significant promise as a source of new antibacterial and antifungal compounds.[1][9]

Mechanism of Action

The antimicrobial action of indole derivatives can be attributed to several factors:

-

Biofilm Inhibition: Many pathogenic bacteria form biofilms, which protect them from antibiotics. Indole agents can inhibit the formation of these biofilms or even eradicate established ones.[9][10]

-

Efflux Pump Inhibition: Some bacteria resist antibiotics by actively pumping them out of the cell using efflux pumps. Indole derivatives have been identified as inhibitors of these pumps, such as the NorA efflux pump in Staphylococcus aureus, thereby restoring antibiotic susceptibility.[8]

-

Disruption of Cell Integrity: The lipophilic nature of the indole core allows these molecules to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for its determination.[8]

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Data Presentation: MIC Values

MIC values are tabulated to compare the efficacy of the compounds against a panel of clinically relevant microorganisms.

| Compound | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative 1 | 16 | 32 | 64 | >128 |

| Derivative 2 | 8 | 16 | 32 | 64 |

| Ampicillin | 4 | >256 | 8 | N/A |

| Fluconazole | N/A | N/A | N/A | 4 |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, cardiovascular disease, and cancer. Indole derivatives have been explored as anti-inflammatory agents, often targeting key enzymes and signaling pathways in the inflammatory response.[2][11]

Mechanism of Action

The anti-inflammatory effects of 5-benzyloxy-6-methyl-1H-indole derivatives can be mediated through:

-

Inhibition of Inflammatory Mediators: These compounds can suppress the production of key inflammatory molecules like nitric oxide (NO) and prostaglandins. This is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13]

-

Modulation of Cytokines: They can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, which are central to the inflammatory cascade.[12][14]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit NO production in macrophage cells stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the indole derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant by adding Griess reagent.

-

Data Acquisition: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Data Presentation: NO Inhibition

| Compound | Concentration (µM) | NO Production (% of Control) | % Inhibition |

| Control | - | 100% | 0% |

| Derivative 1 | 10 | 65% | 35% |

| Derivative 1 | 25 | 40% | 60% |

| Derivative 1 | 50 | 22% | 78% |

Neurological Activity: Selective MAO-B Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. Research has shown that the substitution pattern on the indole ring is critical for MAO selectivity.

Mechanism and Structure-Activity Relationship (SAR)

Remarkably, the presence of a benzyloxy group at the 5-position of the indole ring has been shown to confer high selectivity for MAO-B inhibition.[15] This is a crucial finding directly relevant to the 5-benzyloxy-6-methyl-1H-indole scaffold. The hydrophobic benzyloxy group is thought to fit favorably into a specific hydrophobic pocket within the active site of the MAO-B enzyme, which is absent in MAO-A. This structural complementarity is the basis for the selective inhibition.[15] N-(2-propynyl)-2-(5-benzyloxyindol)methylamine, a related compound, was found to be a potent and highly selective MAO-B 'suicide' inhibitor, demonstrating the therapeutic potential of this chemical motif.[15]

Experimental Protocol: MAO-B Inhibition Assay

An in vitro assay can be used to determine the inhibitory potency and selectivity of the compounds.

Methodology:

-

Enzyme Source: Use a source of human MAO-A and MAO-B enzymes (e.g., recombinant enzymes or mitochondrial fractions from tissue).

-

Incubation: Pre-incubate the enzyme with various concentrations of the indole derivative.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate specific for MAO-B (e.g., kynuramine or benzylamine).

-

Reaction: Allow the enzymatic reaction to proceed for a set time at 37°C.

-

Termination: Stop the reaction.

-

Detection: Measure the product formation using a fluorometer or scintillation counter.

-

Analysis: Calculate the IC50 or Ki values for both MAO-A and MAO-B to determine the potency and selectivity index (MAO-A IC50 / MAO-B IC50).

Conclusion and Future Perspectives

The 5-benzyloxy-6-methyl-1H-indole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The specific substitution pattern confers a unique profile of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and highly selective MAO-B inhibitory properties. The benzyloxy group at the 5-position appears particularly crucial for directing activity and selectivity, especially for MAO-B.

Future research should focus on synthesizing a library of analogues to further probe the structure-activity relationships, optimizing for potency and drug-like properties. Promising lead compounds identified from in vitro screens should be advanced into in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles. The multifaceted biological activity of this scaffold suggests it could be a starting point for developing novel drugs to combat a range of complex human diseases.

References

-

Aygül, Z., & Gürbüz, D. (2022). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. Available at: [Link]

-

Le, K. D. T., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

-

Khan, I., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. ResearchGate. Available at: [Link]

-

Le, K. D. T., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed. Available at: [Link]

-

Arun, J., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. IJPPR. Available at: [Link]

-

Chen, Y., et al. (n.d.). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. Available at: [Link]

-

MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]

-

Ettaoussi, M., et al. (1998). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. PMC. Available at: [Link]

-

Journal of the Chemical Society. (1951). The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. RSC Publishing. Available at: [Link]

-

Karaat, A. G., et al. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Academy of Sciences. Available at: [Link]

-

Singh, P., et al. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. PubMed. Available at: [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Organic Syntheses. Available at: [Link]

-

Al-Ostath, A. I., et al. (2024). Anti-Tumor Activity of Indole: A Review. Bentham Science. Available at: [Link]

-

Manetti, F., et al. (2021). Carbonic anhydrase activation profile of indole-based derivatives. UNIPI. Available at: [Link]

-

Arulkumar, M., et al. (n.d.). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Balasubramanian, S., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. Available at: [Link]

-

ResearchGate. (n.d.). Biologically Active Indole Derivatives. ResearchGate. Available at: [Link]

-

Stojković, J., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic Acid. PMC. Available at: [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

-

Pereira, D. M., et al. (2019). Anti-Inflammatory Effects of 5α,8α-Epidioxycholest-6-en-3β-ol, a Steroidal Endoperoxide Isolated from Aplysia depilans, Based on Bioguided Fractionation and NMR Analysis. PMC. Available at: [Link]

-

ResearchGate. (2025). (PDF) Anti-Inflammatory Effects of 5α,8α-Epidioxycholest-6-en-3β-ol, a Steroidal Endoperoxide Isolated from Aplysia depilans, Based on Bioguided Fractionation and NMR Analysis. ResearchGate. Available at: [Link]

-

Liu, A., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3', 4'-pentamethoxyflavone) and Its Metabolites in. Semantic Scholar. Available at: [Link]

-

Etti, I., et al. (2020). In Vitro and In Vivo Anti-Inflammatory Activities of Benjakul: A Potential Medicinal Product from Thai Traditional. ScienceOpen. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. benthamscience.com [benthamscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jchr.org [jchr.org]

- 6. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effects of 5α,8α-Epidioxycholest-6-en-3β-ol, a Steroidal Endoperoxide Isolated from Aplysia depilans, Based on Bioguided Fractionation and NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. scienceopen.com [scienceopen.com]

- 15. Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Indole-3-Carbaldehyde Analogs in Oncology: A Technical Guide

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, indole-3-carbaldehyde has emerged as a versatile starting point for the development of novel anticancer agents. This technical guide provides an in-depth analysis of the therapeutic potential of indole-3-carbaldehyde analogs in oncology. We will explore their diverse mechanisms of action, from the induction of apoptosis and cell cycle arrest to the inhibition of key oncogenic signaling pathways. Furthermore, this guide will delve into the structure-activity relationships that govern their potency and selectivity, supported by a review of salient preclinical data. Detailed experimental protocols for the evaluation of these compounds are also provided, offering a practical resource for researchers in the field of drug discovery and development.

Introduction: The Rise of Indole-3-Carbaldehyde Analogs in Cancer Therapy

Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of innovative and effective therapeutic strategies.[1][2] The indole scaffold has garnered significant attention in oncology due to its presence in a wide array of natural and synthetic compounds with potent antiproliferative activities.[1][2] Indole-3-carbaldehyde, a key derivative, serves as a crucial building block for the synthesis of a diverse library of analogs with promising anticancer properties.[3][4] The inherent versatility of the indole-3-carbaldehyde structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target various cancer cell vulnerabilities.[3] This guide will provide a comprehensive overview of the current landscape of indole-3-carbaldehyde analogs as potential anticancer therapeutics, with a focus on their mechanistic diversity and the experimental methodologies used to validate their efficacy.

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Indole-3-carbaldehyde analogs exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This pleiotropic activity is a significant advantage in combating the heterogeneity and adaptability of cancer cells.[5]

Induction of Apoptosis

A primary mechanism by which these analogs eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Analogs such as Indole-3-carbinol (I3C), a closely related compound, have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.[6][8]

-

Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors, such as Fas, on the cancer cell surface.[9] Ligation of these receptors by their cognate ligands initiates a signaling cascade that leads to the activation of caspase-8 and, subsequently, the executioner caspases.[9]

-

Reactive Oxygen Species (ROS) Generation: Several indole derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS).[6][7] Elevated ROS can induce oxidative stress, leading to DNA damage and triggering apoptosis through various signaling pathways.[6]

Cell Cycle Arrest

Indole-3-carbaldehyde analogs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S or G2/M transitions.[5] This is often achieved by modulating the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, I3C has been reported to induce G1 arrest by upregulating the CDK inhibitors p21 and p27, and downregulating cyclins D1 and E, as well as CDKs 2, 4, and 6.[5]

Inhibition of Tubulin Polymerization

A significant number of indole derivatives function as microtubule-targeting agents.[3][10][11][12][13][14] They bind to tubulin, the fundamental protein component of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics is critical for the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3]

Modulation of Key Signaling Pathways

Indole-3-carbaldehyde analogs can interfere with crucial signaling pathways that are often dysregulated in cancer.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis. I3C has been shown to inhibit the constitutive activation of STAT3 in pancreatic cancer cells, leading to the induction of apoptosis.[15]

-

NF-κB Pathway: Nuclear Factor-kappaB (NF-κB) is another transcription factor that promotes cancer cell survival by upregulating the expression of anti-apoptotic genes. I3C and its metabolites can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[5]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, and survival. Some indole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[16]

Signaling Pathway Diagram: I3C-Mediated Apoptosis

Caption: I3C induces apoptosis through multiple pathways.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of indole-3-carbaldehyde analogs often begins with the commercially available indole-3-carbaldehyde as the starting material.[3] A common and versatile method for creating a diverse range of derivatives is through Schiff base condensation.[3][17] This reaction involves the condensation of the aldehyde group of indole-3-carbaldehyde with a primary amine, such as an arylamine or a sulfonohydrazide.[18][19]

General Synthesis of Schiff Base Derivatives

A typical synthetic route involves reacting indole-3-carbaldehyde with a substituted amine in a suitable solvent, often with catalytic acid or base, to yield the corresponding Schiff base (imine).[19][20] Further modifications can then be made to either the indole nucleus or the appended moiety to generate a library of analogs for screening.[19]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer activity of indole-3-carbaldehyde analogs. Some key findings include:

-

Substitution on the Indole Nitrogen: N-alkylation or N-benzylation of the indole ring can significantly enhance antiproliferative activity.[11][21]

-

Modifications at the C3 Position: The nature of the group attached to the C3 position is a critical determinant of activity. The introduction of different aryl groups via a Schiff base linkage can modulate potency and selectivity.[18]

-

Electron-donating and Electron-withdrawing Groups: The presence of electron-donating or electron-withdrawing substituents on the aromatic rings of the analogs can have a profound impact on their biological activity.[19] For example, a chloro-substituted derivative showed promising inhibition of breast cancer cells.[19]

Preclinical Data Summary

The anticancer potential of indole-3-carbaldehyde derivatives is typically assessed in vitro by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.[3] The following table summarizes the in vitro cytotoxic activity of representative indole-3-carbaldehyde analogs against various human cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 | [19] |

| Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 | [19] |

| Thiosemicarbazone (3d) | Various | 0.9 µg/mL | [21] |

| Thiosemicarbazone (3q) | Various | 1.9 µg/mL | [21] |

| Indole-chalcone (FC77) | NCI-60 Panel | ~6 (GI50) | [3] |

Note: GI50 refers to the concentration for 50% growth inhibition.

Experimental Protocols

The evaluation of indole-3-carbaldehyde analogs as anticancer agents involves a series of standardized in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is widely employed to measure cytotoxicity.[3]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

-

MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

Caption: A typical workflow for assessing cell viability using the MTT assay.

Future Perspectives and Conclusion

Indole-3-carbaldehyde and its analogs represent a promising class of compounds in the development of novel anticancer therapeutics. Their ability to modulate multiple key oncogenic pathways provides a significant advantage in overcoming the complexities of cancer. Future research should focus on:

-

Lead Optimization: Further refinement of the indole scaffold through medicinal chemistry approaches to enhance potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: More extensive in vivo studies in relevant animal models are needed to validate the preclinical efficacy and safety of lead compounds.

-

Combination Therapies: Investigating the synergistic effects of indole-3-carbaldehyde analogs with existing chemotherapeutic agents or targeted therapies to enhance treatment outcomes and overcome drug resistance.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with these agents.

References

- Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway. (2023). Journal of Biochemical and Molecular Toxicology.

- Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy - Benchchem. (2025). BenchChem.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2025). ResearchGate.

- Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells. (2010). Food and Chemical Toxicology.

- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Omega.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2025). ResearchGate.

- Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives. (2025). Biochemical Pharmacology.

- Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. (2021). Bioorganic & Medicinal Chemistry.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Pharmaceuticals.

- Indole-3-carbinol as a chemopreventive and anti-cancer agent. (n.d.). The Journal of the American Medical Association.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules.

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica.

- Indole-3-carboxaldehyde. (n.d.). Chem-Impex.

- Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. (2020). Oncology Letters.

- Target-based anticancer indole derivatives and insight into structure-activity relationship. (n.d.). Semantic Scholar.

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012). Future Medicinal Chemistry.

- Integrating structure–activity relationships,... : Biochemical Pharmacology. (2025). Ovid.

- Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. (2024). Molecules.

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI.

- Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. (2020). FEBS Letters.

- Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. (2022). Bioorganic & Medicinal Chemistry.

- Modulation of the constitutive activated STAT3 transcription factor in pancreatic cancer prevention: effects of indole-3-carbinol (I3C) and genistein. (2004). Cancer Letters.

- Indole-3-carboxaldehyde 97 487-89-8. (n.d.). Sigma-Aldrich.

- Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (2025). MDPI.

- Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. (n.d.). RSC Publishing.

- Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. (2005). Journal of Cellular Biochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-carbinol induces apoptosis through p53 and activation of caspase-8 pathway in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of the constitutive activated STAT3 transcription factor in pancreatic cancer prevention: effects of indole-3-carbinol (I3C) and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. インドール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 5-Benzyloxy-6-methyl-1H-indole-3-carbaldehyde

Disclaimer: A specific Safety Data Sheet (SDS) for 5-benzyloxy-6-methyl-1H-indole-3-carbaldehyde was not publicly available at the time of this writing. This guide has been developed by synthesizing data from the closely related analogue, 5-benzyloxyindole-3-carboxaldehyde (CAS No. 6953-22-6) . The structural similarity suggests a comparable hazard profile; however, it is imperative for researchers to exercise caution and to evaluate this information in the context of their specific experimental conditions.

Introduction

5-Benzyloxy-6-methyl-1H-indole-3-carbaldehyde is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin[1]. As such, derivatives of indole are of significant interest to researchers in drug discovery and development. This guide provides a detailed overview of the known hazards and safe handling procedures for 5-benzyloxyindole-3-carboxaldehyde, which serves as a proxy for the title compound. The information herein is intended for researchers, scientists, and drug development professionals.

Hazard Identification and GHS Classification

Based on available data for 5-benzyloxyindole-3-carboxaldehyde, this chemical is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[2]. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 1: GHS Classification for 5-Benzyloxyindole-3-carboxaldehyde

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] | Warning | GHS07 |

Note: Some suppliers also include H302 (Harmful if swallowed) in their hazard statements[4].

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Inhalation of the dust may lead to irritation of the respiratory tract[2]. Direct contact can cause skin irritation and serious eye irritation[2]. Ingestion may be harmful and could cause gastrointestinal irritation, nausea, vomiting, and diarrhea[2].

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure.

2.1 Engineering Controls and Personal Protective Equipment (PPE)

The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2].

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[2].

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed[2][5]. Wash hands thoroughly after handling[2].

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is recommended[2].

The following diagram illustrates the standard workflow for donning and doffing PPE to ensure maximum protection.

Caption: Decision workflow for responding to a chemical spill.

3.3 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Toxicological Information

The toxicological properties of 5-benzyloxy-6-methyl-1H-indole-3-carbaldehyde have not been fully investigated. The information below is based on the analogue, 5-benzyloxyindole-3-carboxaldehyde, and general data on indole derivatives.

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this specific compound. However, some indole derivatives have been investigated for a range of biological activities, and it is crucial to handle all new chemical entities with the assumption that they may be hazardous.[6]

Conclusion

While 5-benzyloxy-6-methyl-1H-indole-3-carbaldehyde is a valuable compound for research, it presents potential hazards that necessitate careful handling. By understanding its GHS classification, implementing robust engineering controls and PPE, adhering to proper storage conditions, and being prepared for emergencies, researchers can work with this compound safely and effectively. The causality behind these protocols is rooted in the precautionary principle—minimizing all potential routes of exposure to a chemical with an incompletely characterized toxicological profile. This self-validating system of controls ensures that researchers are protected even in the absence of comprehensive hazard data.

References

-

Carl ROTH GmbH + Co. KG. (2024, September 17). Safety Data Sheet: Indole-3-propionic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]

-

DrugBank. (n.d.). 7-[(Benzyloxy)methyl]-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

Lather, V., & Chowdary, P. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 2(10), 125-128. Retrieved from [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 5-(Benzyloxy)-1H-indole-3-carbaldehyde [oakwoodchemical.com]

- 5. 5-(benzyloxy)-6-methoxy-1H-indole-3-carbaldehyde 97% | CAS: 170489-21-1 | AChemBlock [achemblock.com]

- 6. japsonline.com [japsonline.com]

Technical Guide: Synthesis and Medicinal Chemistry of 5,6-Disubstituted Indole-3-Carboxaldehydes

[1]

Executive Summary

The 5,6-disubstituted indole-3-carboxaldehyde scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the synthesis of diverse bioactive agents. Unlike the unsubstituted indole core, the introduction of substituents at the C5 and C6 positions allows for precise modulation of electronic density, lipophilicity, and metabolic stability.[1] The C3-formyl group acts as a versatile "chemical handle," enabling rapid diversification into Schiff bases, chalcones, and vinyl derivatives.[1]

This guide synthesizes current literature to provide a comprehensive workflow for the synthesis, functionalization, and biological evaluation of these compounds. It focuses on the Vilsmeier-Haack formylation as the industry-standard synthetic route and explores the structure-activity relationships (SAR) driving their anticancer and antimicrobial efficacy.

Chemical Synthesis: Strategies and Mechanisms[2]

The Precursor: Constructing the 5,6-Disubstituted Indole Core

Before formylation, the specific indole core must be secured.[1] While many 5,6-disubstituted indoles (e.g., 5,6-dimethoxyindole, 5,6-dichloroindole) are commercially available, they are classically synthesized via the Fischer Indole Synthesis .[1]

-

Mechanism: Acid-catalyzed rearrangement of a 3,4-disubstituted phenylhydrazine with an aldehyde or ketone (typically pyruvate or acetaldehyde equivalents), followed by elimination of ammonia.[1]

-

Relevance: This step defines the 5,6-substitution pattern, which is difficult to alter post-cyclization.[1]

The Pivot: Vilsmeier-Haack Formylation

The most authoritative method for introducing an aldehyde at the C3 position is the Vilsmeier-Haack reaction .[2] This electrophilic aromatic substitution is highly regioselective for the C3 position due to the inherent electron density provided by the nitrogen lone pair.

Mechanistic Causality:

-

Reagent Formation:

reacts with DMF to form the electrophilic chloroiminium ion (Vilsmeier reagent).[3][4] -

Electrophilic Attack: The indole C3 carbon attacks the chloroiminium ion. Substituents at C5 and C6 (e.g., -OMe) can enhance this nucleophilicity via resonance donation, accelerating the reaction.[1]

-

Hydrolysis: The resulting iminium salt is hydrolyzed under basic conditions to reveal the aldehyde.

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation targeting the indole C3 position.[2][5][6]

Downstream Functionalization

The C3-aldehyde is a gateway to complex architectures:

-